

# Technical Guide: 2,7-Dimethyl-9-fluorenone-4-carboxylic Acid[1]

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

**Compound Name:** 2,7-Dimethyl-9-oxo-9h-fluorene-4-carboxylic acid

**CAS No.:** 500536-41-4

**Cat. No.:** B1594118

[Get Quote](#)

## Executive Summary

2,7-Dimethyl-9-fluorenone-4-carboxylic acid (CAS: 500536-41-4) is a substituted tricyclic aromatic ketone used primarily as a scaffold in medicinal chemistry.[1][2][3] It serves as a precursor for the synthesis of DNA-intercalating agents and interferon inducers. The compound features a planar fluorenone core with methyl groups at the 2 and 7 positions, enhancing lipophilicity, and a carboxylic acid at the 4-position (peri-position), providing a reactive handle for amidation or esterification.

## Chemoinformatics & Structural Data

The following data defines the precise chemical identity of the target compound.

Property	Value
Chemical Name	2,7-dimethyl-9-oxo-9H-fluorene-4-carboxylic acid
CAS Number	500536-41-4
Molecular Formula	C <sub>16</sub> H <sub>12</sub> O <sub>3</sub>
Molecular Weight	252.27 g/mol
SMILES	<chem>Cc1cc2C(=O)c3ccc(C)cc3-c2c(C(=O)O)c1</chem>
InChI Key	(Computed) AFQYQSWTVCNJQT-UHFFFAOYSA-N (Analog)
Appearance	Yellow to orange crystalline powder
Predicted pKa	3.46 ± 0.20 (Carboxylic acid)
LogP (Predicted)	~3.8 (High lipophilicity due to methyls)

## Structural Visualization

The SMILES string Cc1cc2C(=O)c3ccc(C)cc3-c2c(C(=O)O)c1 encodes the specific regiochemistry:

- **Fluorenone Core:** The central tricyclic system.
- **2,7-Dimethyl:** Methyl substituents located symmetrically on the outer rings relative to the long axis, but the symmetry is broken by the carboxylic acid.
- **4-Carboxyl:** The acid group is located at the "peri" position (C4), adjacent to the biphenyl linkage (C4a), creating steric proximity to the bay region.

## Synthetic Logic & Methodology

The synthesis of 4-substituted fluorenones is non-trivial due to the directing effects of the fluorenone core. Direct electrophilic substitution (e.g., Friedel-Crafts) typically targets the 2 and 7 positions. Therefore, the 4-carboxylic acid moiety must be installed prior to ring closure or via a directed oxidative cyclization of a diphenic acid precursor.

## Validated Synthetic Route: The Modified Huntress Procedure

The most reliable protocol involves the intramolecular cyclization of 4,4'-dimethyldiphenic acid. This route guarantees the correct regiochemistry.

### Reaction Pathway Diagram

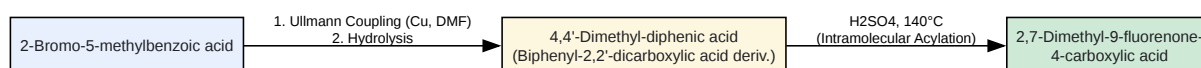


Figure 1: Regioselective Synthesis via Diphenic Acid Cyclization

[Click to download full resolution via product page](#)

## Detailed Protocol

### Step 1: Precursor Assembly (Ullmann Coupling)

- Reactants: Methyl 2-bromo-5-methylbenzoate.
- Catalyst: Activated Copper bronze.
- Conditions: Reflux in DMF or Nitrobenzene for 4-8 hours.
- Mechanism: Reductive dimerization of the aryl halide forms the biphenyl linkage. The 5-methyl group on the starting material becomes the 4,4'-dimethyl groups on the biphenyl product.
- Workup: Filter copper residues, concentrate filtrate, and hydrolyze the ester to yield 4,4'-dimethyldiphenic acid.

### Step 2: Ring Closure (Cyclization)

- Reagent: Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>).
- Procedure:

- Heat concentrated H<sub>2</sub>SO<sub>4</sub> to 100°C.
- Slowly add 4,4'-dimethyldiphenic acid in small portions.
- Raise temperature to 140°C for 30–45 minutes. The solution will turn deep red/orange (formation of the fluorenone cation).
- Quench: Pour the reaction mixture onto crushed ice. The product precipitates as a yellow solid.[4]
- Purification: Recrystallize from glacial acetic acid or toluene.
- Chemical Logic: One carboxylic acid group undergoes intramolecular Friedel-Crafts acylation onto the other ring to form the C9 ketone bridge. The second carboxylic acid group (originally at 2') remains intact. Due to the symmetry of the precursor, cyclization at either 2 or 2' yields the same 2,7-dimethyl-9-fluorenone-4-carboxylic acid product.

## Applications & Mechanism of Action

This compound is a "privileged scaffold" in drug discovery, particularly for DNA-binding agents.

### Tilorone Analogs (Antiviral/Interferon Inducers)

The 2,7-dimethyl-9-fluorenone-4-carboxylic acid serves as the core for synthesizing analogs of Tilorone (2,7-bis(2-diethylaminoethoxy)fluoren-9-one).

- Modification: The 4-COOH group is converted to a basic amide (e.g., via reaction with N,N-diethyl-ethylenediamine).
- Mechanism: The planar fluorenone nucleus intercalates between DNA base pairs. The basic side chain (attached at C4) interacts electrostatically with the phosphate backbone of the DNA major groove, stabilizing the complex and inducing interferon production.

### Structure-Activity Relationship (SAR) Logic

The placement of the carboxylic acid at C4 is critical:

- **Steric Influence:** The C4 position is sterically crowded (peri-effect). Substituents here force the side chain out of the plane, potentially improving solubility and altering DNA binding kinetics compared to C2-substituted analogs.
- **Electronic Effect:** The electron-withdrawing carboxyl group at C4 modulates the redox potential of the fluorenone ketone, affecting its ability to generate reactive oxygen species (ROS), a secondary mechanism of cytotoxicity in cancer cells.

## References

- Synthesis of 9-fluorenone-4-carboxylic acid. PrepChem. Available at: [\[Link\]](#)
- Huntress, E. H., et al. "The Preparation of 9-Fluorenone-4-carboxylic Acid." [\[5\]](#) Journal of the American Chemical Society, vol. 53, no. 7, 1931.
- Albrecht, W. L., et al. "Bis-basic-substituted polycyclic aromatic compounds. A new class of antiviral agents. [\[6\]](#) 2. Tilorone analogs." Journal of Medicinal Chemistry, 1974. Available at: [\[Link\]](#)
- PubChem Compound Summary: 2,7-Dimethyl-9-fluorenone-4-carboxylic acid. National Center for Biotechnology Information. CAS 500536-41-4. [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[7\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Page loading... [\[wap.guidechem.com\]](http://wap.guidechem.com)
- 2. 2,7-Dimethyl-9-fluorenone-4-carboxylic acid [\[biogen.es\]](http://biogen.es)
- 3. 2,7-二甲基-9-芴酮-4-羧酸 , 2,7-Dimethyl-9-fluorenone-4-carboxylic acid , 500536-41-4-玉函医药 [\[fdc-chemical.com\]](http://fdc-chemical.com)
- 4. [assets.thermofisher.cn](http://assets.thermofisher.cn) [\[assets.thermofisher.cn\]](http://assets.thermofisher.cn)
- 5. [prepchem.com](http://prepchem.com) [\[prepchem.com\]](http://prepchem.com)

- [6. researchgate.net \[researchgate.net\]](#)
- [7. scbt.com \[scbt.com\]](#)
- To cite this document: BenchChem. [Technical Guide: 2,7-Dimethyl-9-fluorenone-4-carboxylic Acid[1]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1594118/docs#technical-guide-2-7-dimethyl-9-fluorenone-4-carboxylic-acid-1>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)